3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
Overview
Description
3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 . It is used for research purposes .
Synthesis Analysis
Oxadiazoles, including 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, including 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride, have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride include a melting point of 170-172°C . It is stored at room temperature .Scientific Research Applications
1. Anticancer Agent
- Application : Oxadiazoles have been synthesized and evaluated as potential anticancer agents. The compounds were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
- Method : The compounds were characterized by FT-IR, LCMS, and NMR spectral techniques. The anticancer activity was determined by in-vitro anti-cancer activities against the MCF-7 and KB cell lines .
- Results : The IC50 values of the most active compound (7h) were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
2. Anti-infective Agents
- Application : 1,2,4-oxadiazoles have been synthesized as potential anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- Method : The review article provides the coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .
- Results : The review marks the impact as the valuable, comprehensive and pioneered work along with the library of synthetic strategies for the organic and medicinal chemists for further refinement of 1,2,4-oxadiazole as anti-infective agents .
Safety And Hazards
Future Directions
Oxadiazoles, including 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring more applications of this compound in various fields.
properties
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-10-3-5(7-1)6-8-4-11-9-6;/h4-5,7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXUORWSWZALSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NOC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride | |
CAS RN |
1423805-98-4 | |
Record name | 3-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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